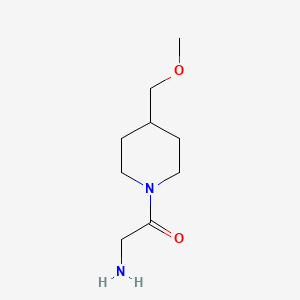

2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone

CAS No.: 1342959-54-9

Cat. No.: VC2942275

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342959-54-9 |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C9H18N2O2/c1-13-7-8-2-4-11(5-3-8)9(12)6-10/h8H,2-7,10H2,1H3 |

| Standard InChI Key | YYVXEXPVSOVZOK-UHFFFAOYSA-N |

| SMILES | COCC1CCN(CC1)C(=O)CN |

| Canonical SMILES | COCC1CCN(CC1)C(=O)CN |

Introduction

2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone is a chemical compound with the CAS number 1342959-54-9 and the molecular formula C9H18N2O2. It features a piperidine ring substituted with a methoxymethyl group and an amino group attached to an ethanone backbone. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its structural characteristics that may influence biological activity and reactivity in synthetic processes .

Synthesis of 2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone

The synthesis of this compound typically involves the reaction of 4-methoxymethyl-piperidine with an appropriate amino-ethanone precursor. A common method employed is reductive amination, where the piperidine derivative is reacted with an amino-ethanone in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is generally conducted in solvents like methanol or ethanol under mild conditions to yield the desired product.

Synthesis Steps:

-

Preparation of Reactants: Obtain 4-methoxymethyl-piperidine and an amino-ethanone precursor.

-

Reductive Amination: React the piperidine derivative with the amino-ethanone in the presence of sodium cyanoborohydride.

-

Solvent Selection: Use methanol or ethanol as the solvent.

-

Reaction Conditions: Conduct the reaction under mild conditions.

Potential Applications

-

Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

-

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor interactions.

-

Medicine: Investigated for possible therapeutic effects, such as analgesic or anti-inflammatory properties.

-

Industry: Utilized in developing new materials or as a precursor in pharmaceutical manufacturing.

Table: Potential Applications of 2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone

| Field | Application |

|---|---|

| Chemistry | Intermediate for complex organic synthesis |

| Biology | Enzyme inhibition and receptor interactions |

| Medicine | Potential therapeutic effects (e.g., analgesic, anti-inflammatory) |

| Industry | Development of new materials and pharmaceutical precursors |

Future Directions

Further research is needed to explore the full potential of this compound, particularly in understanding its biological interactions and optimizing its synthesis for industrial applications. The versatility of piperidine compounds in organic synthesis and their biological activity make them significant in pharmacological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume